ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate
Description
Ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. Key structural features include:
- 8-chloro substituent: Enhances electrophilicity and influences molecular interactions.
- (4-methylphenyl)sulfonyl group: A bulky sulfonamide moiety that contributes to steric effects and solubility.
- Ethyl carboxylate ester: Modulates lipophilicity and bioavailability.
The compound’s structure is typically resolved via X-ray crystallography, often using SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule structural analysis .
Properties
IUPAC Name |
ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c1-3-27-20(24)17-10-11-22(18-12-14(21)6-9-16(18)19(17)23)28(25,26)15-7-4-13(2)5-8-15/h4-9,12,17H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGNSQQPGRGFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C2=C(C1=O)C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound has the following molecular formula: . Its structure includes a benzazepine core, which is known for various pharmacological activities. The presence of the sulfonyl and chloro groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 407.868 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 576.7 ± 60.0 °C |
| Flash Point | 302.6 ± 32.9 °C |
| LogP | 3.98 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzazepine framework followed by sulfonation and chlorination reactions. Specific methodologies may vary based on the desired purity and yield.
Antitumor Activity
Recent studies have indicated that compounds within the benzazepine class exhibit significant antitumor activity. Ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action : The compound is believed to act through multiple mechanisms, including inhibition of key enzymes involved in cell division and apoptosis induction in cancer cells.
- Case Studies :
Antimicrobial Activity
In addition to its antitumor properties, ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo has shown antimicrobial effects against various bacterial strains:
- Efficacy : The compound demonstrated significant inhibition against Gram-positive bacteria, indicating potential as an antibacterial agent.
Pharmacokinetics
Understanding the pharmacokinetics of ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High tissue affinity |
| Metabolism | Hepatic |
| Elimination Half-life | Variable (dependent on formulation) |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a comparative analysis focusing on sulfonyl-containing derivatives:
Table 1: Comparison of Sulfonyl-Containing Compounds
Key Findings:
Core Structure Differences: The benzazepine core (target compound) is pharmacologically relevant, whereas mercury-based analogs () are primarily used in specialized organometallic research. The sulfonyl group in the target compound is directly attached to the benzazepine nitrogen, unlike mercury compounds where sulfonyl groups link to mercury via nitrogen or sulfur.
Functional Group Impact :
- The (4-methylphenyl)sulfonyl group in both the target compound and [517-16-8] () introduces steric hindrance, but the mercury center in the latter drastically alters reactivity and toxicity.
- The ethyl carboxylate in the target compound improves membrane permeability compared to the ionic sulfophenyl group in [596-4-24-9] ().
Synthetic and Analytical Methods :
- Structural elucidation of the target compound likely employs SHELX software (), similar to other small-molecule sulfonyl derivatives. Mercury analogs may require additional safety protocols due to toxicity.
Preparation Methods
Friedel-Crafts Alkylation
A prominent method involves Friedel-Crafts alkylation using aluminum chloride (AlCl₃) to facilitate ring closure. For example, [2-(4-chlorophenyl)ethyl]-(2-chloropropyl)ammonium chloride undergoes cyclization in the presence of AlCl₃ to yield 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine. Adapting this approach, the tetrahydro-2H-benzazepine skeleton is constructed by reacting a brominated precursor with AlCl₃ at 75–85°C, achieving yields of 35–40% for the free base.
Rhodium-Catalyzed Hydroamination
Recent advances employ transition-metal catalysts for enantioselective synthesis. Using [Rh(cod)Cl]₂ with chiral ligands like (R)-DTBM-Garphos and Brønsted acids (e.g., PPTS), allene substrates cyclize to form 3-vinyl-1,4-benzodiazepines. While this method targets diazepines, analogous conditions could be adapted for benzazepines by modifying the substrate’s nitrogen protection (e.g., tosyl groups).
Regioselective Chlorination and Functionalization
Electrophilic Chlorination
Chlorine is introduced at position 8 via electrophilic substitution. For instance, 2-(4′-chlorophenyl)ethanol is brominated using PBr₃, followed by amination and cyclization. Directed ortho-metalation (DoM) strategies using lithium bases could enhance regioselectivity, though this requires pre-functionalized directing groups.
Tosylation of Secondary Amines
The tosyl group is introduced by reacting the secondary amine with 4-methylbenzenesulfonyl chloride (TsCl) in the presence of a base like pyridine. For example, N-protection of a tetrahydroisoquinoline intermediate with TsCl in dichloromethane achieves quantitative sulfonylation.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Cyclization reactions are highly temperature-dependent. AlCl₃-mediated cyclizations proceed optimally at 75–85°C in toluene, while rhodium-catalyzed reactions require milder conditions (40–70°C) in dichloroethane. Polar aprotic solvents like DMF improve sulfonylation yields by stabilizing intermediates.
Catalytic Systems
Chiral ligands significantly impact enantioselectivity. Using (R)-DTBM-Garphos with [Rh(cod)Cl]₂ achieves er values up to 95:5 for benzodiazepines, suggesting potential for benzazepine derivatives. Acid additives (e.g., PPTS) enhance reaction rates by protonating intermediates.
Purification and Characterization
Solvent Extraction and Recrystallization
Crude products are purified via sequential solvent extractions. For example, toluene/water partitions remove hydrophilic impurities, followed by azeotropic distillation to reduce water content below 0.15%. Recrystallization from isopropanol/water mixtures yields high-purity crystals.
Analytical Methods
-
NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For instance, the tosyl group’s aromatic protons resonate at δ 7.6–7.3 ppm, while the ethyl ester’s methyl triplet appears at δ 1.2 ppm.
-
HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 421.892 for C₂₀H₂₀ClNO₅S).
Data Tables
Table 1: Comparative Cyclization Conditions
Table 2: Tosylation Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 2 | 95 |
| Et₃N | THF | 4 | 85 |
| DMAP | Acetonitrile | 1.5 | 98 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 8-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate, and what analytical techniques validate its purity?
- Methodology : Use sulfonylation of the benzazepine core followed by esterification. Monitor intermediates via LC-MS (high-resolution reverse-phase columns like Chromolith® HPLC Columns ). Validate purity using a combination of NMR (¹H/¹³C), HPLC (≥95% purity threshold), and elemental analysis. For structural confirmation, employ X-ray crystallography if single crystals are obtainable .
Q. How can researchers assess the solubility and stability of this compound under varying pH and solvent conditions?
- Methodology : Conduct shake-flask solubility tests in buffers (pH 1–12) and solvents (DMSO, ethanol, aqueous mixtures). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use kinetic modeling to predict shelf-life .
Q. What safety protocols are critical when handling this compound, given its structural similarity to benzodiazepine derivatives?
- Methodology : Follow OSHA guidelines for sulfonamide and chlorinated compounds. Use fume hoods for synthesis, PPE (nitrile gloves, lab coats), and emergency eyewash stations. Preclinical toxicity screening (e.g., Ames test for mutagenicity) is advised before in vitro assays .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for this compound, and what chiral stationary phases are most effective?
- Methodology : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol 90:10). Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. For preparative-scale separation, use simulated moving bed (SMB) chromatography .
Q. What computational models predict the compound’s interaction with cytochrome P450 enzymes, and how do these align with in vitro inhibition data?
- Methodology : Perform molecular docking (AutoDock Vina) using CYP3A4/2D6 crystal structures (PDB IDs: 4NY4, 5TQZ). Validate predictions with fluorometric assays (e.g., Vivid® CYP450 Screening Kits). Address discrepancies by analyzing metabolic stability in hepatocyte microsomes .
Q. How do conflicting data on the compound’s aqueous stability arise, and what experimental variables require optimization?
- Contradiction Analysis : Discrepancies may stem from buffer ionic strength, dissolved oxygen, or light exposure. Replicate studies under inert atmospheres (N₂) with UV-shielded vials. Use DOE (Design of Experiments) to isolate variables like temperature and pH .
Q. What in vivo models are appropriate for studying the compound’s pharmacokinetics, and how should dose-ranging studies be designed?
- Methodology : Use Sprague-Dawley rats for IV/PO administration. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24h. Analyze via LC-MS/MS. Apply non-compartmental modeling (WinNonlin®) to calculate AUC, Cmax, and t₁/₂. Adjust doses based on allometric scaling from in vitro clearance .
Data Analysis and Theoretical Frameworks
Q. How can researchers reconcile discrepancies between theoretical logP predictions and experimental logD values?
- Methodology : Compare computational tools (ChemAxon, ACD/Labs) with shake-flask logD measurements (octanol-water). Adjust for ionization (pKa via SiriusT3) and hydrogen-bonding effects. Use QSPR models to refine predictions .
Q. What statistical methods are robust for analyzing dose-response curves in enzyme inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
